The synthesis of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves several steps:
The molecular structure of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride features:
The compound can be represented by the SMILES notation COC1=C(C=C(C=C1)C2=CC(=NN2)N)Cl.Cl
, illustrating its complex structure .
The chemical reactivity of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride includes:
The mechanism of action for compounds like 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride include:
These properties are crucial for determining the compound's applicability in various formulations and its behavior under different conditions .
The applications of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2